molecular formula C4H7NO2 B1311985 (S)-3-Hydroxypyrrolidin-2-one CAS No. 34368-52-0

(S)-3-Hydroxypyrrolidin-2-one

Cat. No.: B1311985
CAS No.: 34368-52-0
M. Wt: 101.1 g/mol
InChI Key: FRKGSNOMLIYPSH-VKHMYHEASA-N
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Description

(S)-3-Hydroxypyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology It is a derivative of pyrrolidinone, characterized by the presence of a hydroxyl group at the third position of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxypyrrolidin-2-one typically involves the reduction of 3-pyrrolidinone. One common method is the asymmetric reduction using chiral catalysts to ensure the production of the (S)-enantiomer. For instance, the use of chiral borane complexes or oxazaborolidine catalysts can achieve high enantioselectivity under mild conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum supported on carbon, under controlled temperature and pressure conditions to achieve efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of pyrrolidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products:

    Oxidation: 3-Pyrrolidinone.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

(S)-3-Hydroxypyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of agrochemicals and as an intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxypyrrolidin-2-one largely depends on its application. In pharmaceutical research, it acts as a chiral precursor, influencing the stereochemistry of the final drug molecule. Its hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    3-Hydroxypyrrolidin-2-one: The racemic mixture of the compound.

    ®-3-Hydroxypyrrolidin-2-one: The enantiomeric counterpart.

    Pyrrolidin-2-one: The parent compound without the hydroxyl group.

Uniqueness: (S)-3-Hydroxypyrrolidin-2-one is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to form enantioselective interactions makes it valuable in the synthesis of optically active compounds.

Properties

IUPAC Name

(3S)-3-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKGSNOMLIYPSH-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955910
Record name 3,4-Dihydro-2H-pyrrole-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34368-52-0
Record name (3S)-3-Hydroxy-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34368-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyrrole-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-hydroxypyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.201.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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